Soluble Adenylyl Cyclase (sAC) Inhibition: Potency of 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine Relative to Structurally Related Pyrazol-3-amine Analogs
4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine, identified as compound 1 (TDI-10229) in a structure-activity relationship study of sAC inhibitors, exhibited a biochemical IC50 of 159 ± 7 nM against soluble adenylyl cyclase [1]. This represents a >6-fold improvement in potency compared to a closely related analog (compound 3) bearing an alternative substitution pattern, which displayed an IC50 of 1024 ± 235 nM in the same assay [1]. The data establish the C4-methyl and N1-(oxolan-2-yl)methyl substitution pattern as a key determinant of sAC inhibitory activity within this pyrazol-3-amine series.
| Evidence Dimension | Biochemical IC50 against soluble adenylyl cyclase (sAC) |
|---|---|
| Target Compound Data | 159 ± 7 nM |
| Comparator Or Baseline | Compound 3 (structurally related pyrazol-3-amine analog with alternative substitution pattern): 1024 ± 235 nM |
| Quantified Difference | 6.4-fold more potent (159 nM vs. 1024 nM) |
| Conditions | Biochemical assay; compounds tested in minimum of three independent assays; data reported as mean ± standard error of the mean [1] |
Why This Matters
For researchers developing sAC-targeted probes or inhibitors, the 6.4-fold potency advantage of this compound over close structural analogs provides a clear quantitative basis for selecting this specific derivative as a starting point for medicinal chemistry optimization.
- [1] PMC9866367. Table 1: Biochemical IC50 values of pyrazol-3-amine derivatives against soluble adenylyl cyclase (sAC). Compound 1 (TDI-10229) corresponds to 4-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine. Published 2023. View Source
